molecular formula C11H13NO3S B2889303 Methyl 5-acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate CAS No. 1421449-48-0

Methyl 5-acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate

Cat. No.: B2889303
CAS No.: 1421449-48-0
M. Wt: 239.29
InChI Key: JBEAOLCBIHPKTJ-UHFFFAOYSA-N
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Description

Methyl 5-acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate is a heterocyclic compound that features a thieno[3,2-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-thienyl ethylamine with acetyl chloride in the presence of a base such as pyridine, followed by esterification with methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the thieno[3,2-c]pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 5-acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

IUPAC Name

methyl 5-acetyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-7(13)12-5-3-9-8(4-6-16-9)10(12)11(14)15-2/h4,6,10H,3,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEAOLCBIHPKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1C(=O)OC)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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